2-Cyclopentylpropan-2-yl methacrylate
Description
2-Cyclopentylpropan-2-yl methacrylate (CAS: 125306-09-2) is a methacrylate ester characterized by a cyclopentyl substituent attached to the propan-2-yl group. Its molecular formula is C₁₂H₂₀O₂, with a molecular weight of 196.29 g/mol (IUPAC name: 2-methylprop-2-enoic acid 2-cyclopentylpropan-2-yl ester) . The cyclopentyl group imparts steric bulk and hydrophobicity, influencing its solubility and reactivity. This compound is primarily used in polymer synthesis, where its bulky structure enhances thermal stability and modifies polymer chain mobility.
Properties
Molecular Formula |
C12H20O2 |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2-cyclopentylpropan-2-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H20O2/c1-9(2)11(13)14-12(3,4)10-7-5-6-8-10/h10H,1,5-8H2,2-4H3 |
InChI Key |
BIJSKSNGNYIDQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC(C)(C)C1CCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclopentyl-1-methylethyl 2-methyl-2-propenoate can be synthesized through the esterification reaction between cyclopentanol and methacrylic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of 1-Cyclopentyl-1-methylethyl 2-methyl-2-propenoate may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-1-methylethyl 2-methyl-2-propenoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield cyclopentanol and methacrylic acid.
Transesterification: The ester can react with another alcohol to form a different ester and release the original alcohol.
Polymerization: The methacrylate group can undergo free radical polymerization to form polymers.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN).
Major Products
Hydrolysis: Cyclopentanol and methacrylic acid.
Transesterification: New ester and cyclopentanol.
Polymerization: Polymethacrylate.
Scientific Research Applications
1-Cyclopentyl-1-methylethyl 2-methyl-2-propenoate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Studied for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Medicine: Investigated for its potential use in creating biocompatible materials for medical implants and devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form durable polymers.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-1-methylethyl 2-methyl-2-propenoate primarily involves its ester bond, which can be hydrolyzed to release the active components. In polymerization reactions, the methacrylate group undergoes free radical polymerization, forming long polymer chains. The molecular targets and pathways involved in its biological applications are related to its hydrolysis and subsequent release of active compounds.
Comparison with Similar Compounds
Comparison with Similar Methacrylate Compounds
Structural and Functional Analogues
The following methacrylate derivatives are structurally or functionally related to 2-cyclopentylpropan-2-yl methacrylate:
Key Property Comparisons
Solubility
- MMA: Soluble in water (1.6 g/100 mL at 20°C), acetone, ethanol, and ether .
- Cyclopentyl derivative : Expected to exhibit lower water solubility due to the hydrophobic cyclopentyl group, with higher solubility in organic solvents (e.g., toluene, THF) .
- Cyclohexyl derivative : Similar hydrophobicity to the cyclopentyl analogue but with slightly reduced steric hindrance .
- Glycidyl methacrylate : Moderate water solubility (enhanced by polar epoxide group), miscible with polar aprotic solvents .
Thermal Properties
- MMA : Boiling point 100–101°C , melting point -48°C .
- Cyclopentyl derivative : Higher boiling point (>200°C inferred) due to increased molecular weight and steric bulk.
- Glycidyl methacrylate : Boiling point 189°C , reactive epoxide group enables thermal crosslinking .
Reactivity
- MMA : Undergoes radical polymerization to form PMMA (poly(methyl methacrylate)), a transparent thermoplastic .
- Cyclopentyl derivative : Slower polymerization kinetics due to steric hindrance, yielding polymers with enhanced rigidity .
- Glycidyl methacrylate : Epoxide group participates in ring-opening reactions, enabling covalent crosslinking in epoxy resins .
Polymer Performance
- Cyclopentyl vs. However, cyclohexyl derivatives may offer better solubility in common solvents due to reduced steric effects .
- Glycidyl Methacrylate : Superior adhesive properties in dental composites due to dual functionality (methacrylate and epoxide groups) .
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